molecular formula C14H10N4 B3332222 2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile CAS No. 87837-08-9

2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile

Cat. No.: B3332222
CAS No.: 87837-08-9
M. Wt: 234.26 g/mol
InChI Key: AVSBFLCZMKZGKY-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry

2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various targets.

  • Case Study : Research has indicated that derivatives of this compound may exhibit selective inhibition of carbonic anhydrases (CAs), particularly CA IX, which is implicated in cancer progression. Compounds derived from similar structures have shown IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX, highlighting the potential for developing targeted cancer therapies .

Biochemical Applications

The compound is also studied for its interactions with biomolecules, particularly in enzyme inhibition studies.

  • Enzyme Inhibition : The nitrile group in the compound can interact with active sites of enzymes, potentially inhibiting their function. This property is being investigated for therapeutic applications in diseases where enzyme dysregulation plays a critical role.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of new materials with specific properties.

  • Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.
CompoundTargetIC₅₀ (nM)Selectivity
This compound derivativeCA IX10.93 - 25.06High
Similar Compound ACA II1.55 - 3.92Moderate
Similar Compound BCA IX15.00Low

Biological Activity

2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile (CAS No. 87837-08-9) is an organic compound with potential biological activities. This compound belongs to a class of nitriles and is characterized by its complex structure, which includes multiple cyanomethyl groups attached to a phenyl ring. The molecular formula is C14H10N4, and it has a molecular weight of 234.26 g/mol .

The biological activity of this compound may involve interactions with various molecular targets within cells. The presence of the nitrile functional group suggests potential reactivity with thiol groups in proteins, which could lead to modulation of enzyme activity or receptor signaling pathways. This compound may act as a covalent modifier, influencing biological processes through its electrophilic nature .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with similar structural features have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have reported that compounds in this class can reduce metastasis in pancreatic cancer models and enhance leptin signaling in hypothalamic cultures .

Toxicity and Safety Profile

Understanding the toxicity profile of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate that some related compounds exhibit low toxicity at effective doses used in experimental settings. However, comprehensive toxicity studies are necessary to ensure safety for potential clinical applications.

Comparative Analysis with Related Compounds

Compound NameCAS No.Biological Activity
This compound87837-08-9Potential anticancer and antiviral properties
N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4...VariesAnticancer activity in CF patients
BenzopyrenomycinVariesAntiviral activity against MERS-CoV

Case Studies and Research Findings

  • Anticancer Study : A study involving a derivative of this compound demonstrated significant reductions in local and distant spread of MIA PaCa-2 cells in vivo. The treatment led to decreased liver metastasis when administered at a dose of 10 mg/kg via intraperitoneal injection over three weeks .
  • Antiviral Research : Another investigation reported that related nitrile compounds could effectively inhibit the replication of MERS-CoV without affecting cellular viability. This suggests that structural modifications could enhance antiviral efficacy while maintaining safety .
  • Mechanistic Studies : Research into the mechanism of action revealed that similar compounds could form covalent bonds with cysteine residues in proteins, altering their function and potentially leading to therapeutic effects in cancer and viral infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step cyanomethylation of a phenylacetonitrile precursor. A plausible approach includes:

  • Step 1 : Bromination or chlorination of the parent phenyl ring to introduce reactive sites.
  • Step 2 : Nucleophilic substitution using cyanomethyl groups (e.g., KCN or NaCN in polar aprotic solvents like DMF).
  • Step 3 : Purification via column chromatography or recrystallization, with acetonitrile often used as a reaction solvent due to its high polarity and miscibility .
    • Critical Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid over-alkylation and byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • HPLC/GC-MS : Quantify purity (>97% threshold for most studies) and detect impurities .
  • NMR Spectroscopy : Confirm regioselectivity of cyanomethyl groups via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., aromatic proton splitting patterns and nitrile carbon signals at ~115-120 ppm) .
  • FT-IR : Validate nitrile stretches (~2240 cm<sup>-1</sup>) and absence of hydroxyl/moisture contamination .
    • Physicochemical Data : Compare experimental melting points, densities (e.g., ~1.5 g/cm<sup>3</sup> for analogous compounds), and boiling points with computational predictions .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Root Cause Analysis : Discrepancies often arise from solvation effects, crystal packing forces, or incomplete DFT functional parameterization.
  • Resolution Workflow :

  • Step 1 : Re-optimize computational models using solvent correction fields (e.g., PCM for acetonitrile environments) .
  • Step 2 : Validate NMR chemical shifts with empirical databases (e.g., PubChem or EPA DSSTox) .
  • Step 3 : Conduct X-ray crystallography to confirm regiochemistry and compare with DFT-optimized geometries .

Q. How can reaction conditions be optimized to enhance regioselectivity during tris-cyanomethylation?

  • Experimental Design :

  • Catalytic Systems : Use Lewis acids (e.g., ZnCl2) or phosphine ligands (e.g., tris(pentafluorophenyl)phosphine) to direct cyanomethyl group placement .
  • Solvent Effects : Test polar aprotic solvents (acetonitrile vs. DMF) to modulate reaction kinetics and selectivity .
  • Temperature Gradients : Lower temperatures (0–5°C) may reduce steric hindrance at ortho positions .
    • Data Interpretation : Employ DOE (Design of Experiments) to identify critical variables. Monitor intermediate formation via <sup>19</sup>F NMR if fluorinated analogs are used .

Q. What are the stability challenges for this compound under varying storage conditions?

  • Degradation Pathways : Hydrolysis of nitrile groups to amides or carboxylic acids in humid environments.
  • Mitigation Strategies :

  • Storage : Use anhydrous acetonitrile solutions at -20°C in amber vials to prevent photodegradation .
  • Stability Assays : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to establish shelf-life .

Q. Methodological Tables

Table 1 : Key Physicochemical Properties of Structural Analogs

Property2-(Cyanomethyl)-5,7-difluorobenzimidazole4-(Cyanomethyl)benzonitrile
Molecular Weight (g/mol)193.15142.16
Density (g/cm<sup>3</sup>)1.51.2
Boiling Point (°C)435.3305

Table 2 : Reaction Optimization Parameters for Cyanomethylation

VariableOptimal RangeImpact on Yield/Selectivity
SolventAcetonitrile/DMF (1:1)Maximizes solubility
Temperature (°C)0–10Reduces byproduct formation
Catalyst Loading (mol%)5–10 (ZnCl2)Enhances regioselectivity

Properties

IUPAC Name

2-[2,4,5-tris(cyanomethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c15-5-1-11-9-13(3-7-17)14(4-8-18)10-12(11)2-6-16/h9-10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSBFLCZMKZGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1CC#N)CC#N)CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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